Dimethialium

Description

Antithiamine Activity and Competitive Inhibition Dynamics

Dimethialium demonstrates notable antithiamine activity, which has been observed in nutritional studies involving rats and chicks. researchgate.net This antagonistic effect is primarily due to its ability to competitively inhibit processes that involve thiamine (B1217682).

The inhibitory action of dimethialium is a direct competition with thiamine and thiamine propyl disulfide. researchgate.net Research has shown that thiamine propyl disulfide is more effective than thiamine in counteracting the antithiamine effects of dimethialium, being two to four times more potent in this regard. researchgate.net This suggests a differential interaction at the site of action or transport. The antagonism is particularly evident when thiamine is administered orally, pointing towards interference with intestinal absorption as a key mechanism. researchgate.net

| Compound | Antagonistic Effect of Dimethialium | Counteracting Potency |

| Thiamine | Competitive inhibition | Standard |

| Thiamine Propyl Disulfide | Competitive inhibition | 2-4 times more effective than thiamine researchgate.net |

Enzymatic Interactions and Specificity

Dimethialium's interaction with enzymes that utilize thiamine pyrophosphate (TPP) as a cofactor is specific, targeting certain enzymes while having minimal effect on others.

Dimethialium acts as a competitive inhibitor of thiaminokinase, the enzyme responsible for phosphorylating thiamine to its active form, thiamine pyrophosphate. researchgate.net This inhibition directly hinders the availability of the essential coenzyme for various metabolic pathways.

In contrast to its effect on thiaminokinase, dimethialium shows little to no inhibitory effect on pyruvate (B1213749) decarboxylation by carboxylase or on pyruvate oxidase complexes. researchgate.netdss.go.th This indicates a degree of specificity in its antagonistic action, primarily targeting the initial steps of thiamine utilization rather than the function of TPP-dependent enzymes in central metabolic pathways like the Krebs cycle. researchgate.netdss.go.thwikipedia.org

| Enzyme/Complex | Effect of Dimethialium |

| Thiaminokinase | Competitive inhibition researchgate.net |

| Pyruvate Decarboxylase | Little to no effect researchgate.netdss.go.th |

| Pyruvate Oxidase Complexes | Little to no effect researchgate.netdss.go.th |

Cellular Transport and Uptake Mechanisms

The interference with cellular uptake is a significant aspect of dimethialium's antithiamine activity. dss.go.th

Studies using freshly isolated rat hepatocytes have elucidated the mechanism of dimethialium transport. nih.gov The uptake of dimethialium is an active, carrier-mediated process that is dependent on sodium ions and biological energy. nih.gov This was demonstrated by the rapid accumulation of dimethialium within the cells against a concentration gradient. nih.gov The process is saturable, with a determined Michaelis constant (Kt) and maximum velocity (Vmax). nih.gov

The transport of dimethialium is significantly reduced in a potassium-rich medium and is inhibited by substances like ouabain (B1677812) and 2,4-dinitrophenol (B41442), which interfere with ion gradients and energy production, respectively. nih.gov Furthermore, other thiamine analogs and choline (B1196258) can inhibit the uptake of dimethialium, suggesting a shared or related transport mechanism. nih.govsupp.ainih.gov Specifically, dimethialium has been shown to inhibit the uptake of thiamine in isolated rat hepatocytes. nih.gov

| Parameter | Value in Isolated Rat Hepatocytes |

| Michaelis Constant (Kt) | 27 µM nih.gov |

| Maximum Velocity (Vmax) | 19 pmol/10^5 cells per min nih.gov |

| Intra- to Extracellular Ratio (at 5 min) | 4.2 nih.gov |

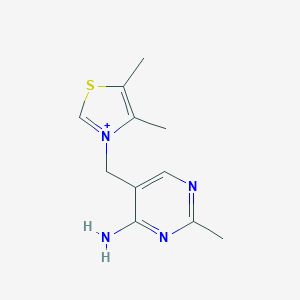

Structure

3D Structure

Properties

CAS No. |

15659-74-2 |

|---|---|

Molecular Formula |

C11H15N4S+ |

Molecular Weight |

235.33 g/mol |

IUPAC Name |

5-[(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C11H15N4S/c1-7-8(2)16-6-15(7)5-10-4-13-9(3)14-11(10)12/h4,6H,5H2,1-3H3,(H2,12,13,14)/q+1 |

InChI Key |

AXHYKTKTWXFPDG-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |

Other CAS No. |

15659-74-2 |

Synonyms |

dimethialium dimethialium chloride dimethialium chloride(mono-HCl) dimethialium mononitrate |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Dimethialium

Synthetic Pathways for Dimethialium and its Analogues

The primary synthesis of Dimethialium involves a direct coupling reaction. This pathway joins the two key heterocyclic precursors: a pyrimidine (B1678525) component and a thiazole (B1198619) component. Specifically, the synthesis is achieved through the reaction of 2-methylpyrimidin-4-amine (B183355) with 4,5-dimethylthiazole, which requires a suitable solvent and catalyst to proceed efficiently. ontosight.ai

| Reactant 1 | Reactant 2 | Product |

| 2-methylpyrimidin-4-amine | 4,5-dimethylthiazole | Dimethialium ontosight.ai |

The synthesis of thiamine (B1217682) analogues often follows complex chemical routes. A common industrial method for thiamine production, which shares structural similarities with Dimethialium, involves building the thiazole ring onto a pre-formed pyrimidine ring. researchgate.net This process frequently utilizes a key intermediate known as Grewe diamine. The synthesis of this intermediate starts from basic precursors like malononitrile (B47326) or acrylonitrile. researchgate.net Following the formation of the pyrimidine moiety, the thiazole ring is constructed using reagents such as carbon disulfide and butyrolactone to form an intermediate, which is ultimately converted into the final thiamine salt. researchgate.net This multi-step approach is a hallmark of the synthesis of this class of molecules.

Development of Dimethialium Derivatives

Research has extended beyond the synthesis of Dimethialium to the creation of its derivatives. These modifications are intended to alter the compound's chemical properties.

Dimethialium Propyldisulfide (DMPD) Synthesis

One significant derivative is Dimethialium Propyldisulfide (DMPD), also referred to as Dimethiamine Propyldisulfide. jst.go.jpresearchgate.net This compound is a disulfide derivative, a structural form known to be important in thiamine chemistry. researchgate.net The formation of DMPD involves the modification of the thiazole portion of the molecule to create a disulfide (S-S) bond. jst.go.jp This structural change is analogous to the formation of other thiamine disulfide derivatives, which are often created to enhance metabolic stability or transport characteristics compared to the parent compound. researchgate.net Studies comparing thiamine derivatives have noted that the presence of the S-S bond in compounds like DMPD is crucial for certain biological activities. jst.go.jp

Exploration of Novel Thiazole-Containing Structures

The thiazole ring is a fundamental component of Dimethialium and a versatile scaffold in medicinal chemistry. ontosight.aiijper.orgkuey.net The exploration of novel structures containing this ring is an active area of chemical synthesis. A primary and dependable method for this is the Hantzsch thiazole synthesis. kuey.netjpionline.org This reaction typically involves the cyclization of α-halo ketones with a thioamide or thiourea. ijper.orgkuey.net

The versatility of the Hantzsch synthesis allows for the creation of a wide array of thiazole derivatives by varying the substitution on the reactants. This robust reaction provides high yields of the desired thiazole products. jpionline.org

Table 2: Examples of Reactants in Hantzsch Thiazole Synthesis

| Ketone Component | Thioamide/Thiourea Component | Resulting Structure Class |

|---|---|---|

| α-halo ketones | Thiourea | 2-aminothiazoles kuey.netjpionline.org |

| α-halo ketones | Substituted Thioureas | 2-substituted-aminothiazoles jpionline.org |

| 2-bromo-4′-substituted acetophenones | Thioureido acid | 2-substituted-thiazoles mdpi.com |

| α-halo ketones | Thioamides | 2,4-disubstituted thiazoles ijper.org |

Methodological Advancements in Dimethialium Synthesis

While specific methodological advancements for the synthesis of Dimethialium itself are not widely documented, significant progress has been made in the broader field of thiazole synthesis, which is directly applicable. Modern synthetic chemistry has focused on improving the efficiency and scope of reactions to build the thiazole core.

Recent advancements include:

One-Pot, Multi-Component Reactions: These methods allow for the synthesis of complex thiazole derivatives in a single step from multiple starting materials, increasing efficiency. nih.gov

Novel Reagent Utilization: The use of hypervalent iodonium (B1229267) salts in cyclo-condensation reactions with thioamides represents an alternative pathway to thiazole formation. ijper.org

Base-Induced Cyclization: An efficient synthesis of 4,5-disubstituted thiazoles has been developed using the base-induced cyclization of active methylene (B1212753) isocyanides with dithioates. This method is often rapid and may not require extensive purification. kuey.net

These advanced methodologies provide powerful tools for creating libraries of novel thiazole-containing compounds, including new analogues and derivatives of Dimethialium.

Structure Activity Relationship Sar Studies of Dimethialium and Its Derivatives

Impact of Thiazole (B1198619) Moiety Modifications on Activity

The thiazole ring is a fundamental component of the Dimethialium structure, and its modification has been a key area of SAR studies. The thiazole ring itself is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, which imparts it with unique electronic and structural properties. kuey.net It is a planar and aromatic ring system due to the delocalization of its π electrons. kuey.net This aromaticity and the presence of heteroatoms create reactive positions that can engage in various interactions with biological targets. kuey.net

In the context of thiamine (B1217682) and its derivatives, the thiazole moiety is essential for their coenzymatic activity. nih.gov The C2 carbon of the thiazolium ring is particularly important as its deprotonation leads to the formation of a reactive ylide, which is fundamental for the catalytic activity of thiamine diphosphate-dependent enzymes. nih.gov

Modifications to the thiazole ring can significantly alter the biological activity of thiamine derivatives. SAR studies have shown that both the nature and position of substituents on the thiazole ring can influence potency and selectivity. For instance, the presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole ring has been found to be beneficial for the antibacterial activity of some thiazole derivatives. mdpi.com

Systematic modifications of the thiazole ring have been employed to develop more potent and selective drugs. kuey.net These studies help in understanding the specific features that contribute to the therapeutic effectiveness of these compounds. kuey.net

Table 1: Impact of Thiazole Ring Modifications on Biological Activity

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution at C2 position | Can enhance antibacterial activity with hydrophobic groups. mdpi.com | mdpi.com |

| Replacement of thiazole ring | Replacement with a triazole ring has been explored in designing inhibitors of thiamine pyrophosphate-dependent enzymes. researchgate.net | researchgate.net |

Role of Disulfide Bonds in Derivative Potency

Many potent thiamine derivatives, including those structurally related to Dimethialium, are characterized by the presence of a disulfide bond. This feature is a result of the discovery of allithiamine, a natural thiamine derivative found in garlic, which is formed through enzymatic action when the bulb is crushed. nih.gov Allithiamine, a disulfide derivative, was found to have a more powerful metabolic effect than thiamine itself. nih.gov This discovery spurred the synthesis of various thiamine disulfide derivatives, with the disulfide bond being identified as a crucial element for their enhanced biological action. nih.govresearchgate.net

The primary role of the disulfide bond in these derivatives is to increase their lipophilicity compared to the water-soluble thiamine. patsnap.com This enhanced lipid solubility facilitates passive diffusion across biological membranes, including the intestinal wall and potentially the blood-brain barrier, leading to improved bioavailability. patsnap.comaimspress.com Once inside the cells, the disulfide bond is cleaved, typically by enzymatic reduction involving cellular thiols like glutathione, releasing active thiamine. patsnap.compatsnap.com This mechanism effectively allows these derivatives to act as prodrugs, delivering thiamine more efficiently to its sites of action. patsnap.com

Thiamine tetrahydrofurfuryl disulfide (TTFD) is a well-studied synthetic disulfide derivative. nih.gov Research has consistently emphasized the importance of the disulfide bond for its potent biological activity. nih.govresearchgate.net While some analogs have been synthesized without this bond, they generally exhibit lower potency. nih.gov

Table 2: Influence of Disulfide Bonds on Thiamine Derivative Properties

| Derivative Type | Key Structural Feature | Consequence | Reference |

|---|---|---|---|

| Disulfide Derivatives (e.g., Fursultiamine (B1674287), Sulbutiamine) | Disulfide bond | Increased lipophilicity, enhanced absorption, prodrug mechanism. patsnap.comnih.gov | patsnap.comnih.gov |

| Non-disulfide Derivatives (e.g., Thiamine hydrochloride) | Quaternary amine | Lower lipophilicity, reliance on active transport for absorption. patsnap.com | patsnap.com |

Analysis of Specific Atom Groups and Their Contribution to Biological Effects

The biological activity of Dimethialium and its analogs is not solely dependent on the thiazole ring and disulfide bond but is also modulated by other functional groups within the molecule. The aminopyrimidine ring, another core component of the thiamine structure, plays a vital role. The amino group on this ring is thought to be essential for the decarboxylation process catalyzed by thiamine-dependent enzymes. nih.gov

SAR studies have explored the effects of modifying various parts of the thiamine scaffold:

The Pyrophosphate Group: In the active coenzyme form, thiamine diphosphate (B83284) (TPP), the polyanionic pyrophosphate tail is crucial for anchoring the molecule to the active sites of enzymes through interactions with a divalent metal ion, typically Mg2+. acs.org Analogs that replace this group can act as competitive inhibitors. acs.org

The Methylene (B1212753) Bridge: The methylene bridge that connects the pyrimidine (B1678525) and thiazole rings is also important for the molecule's conformation and interaction with its target enzymes. nih.gov

The systematic substitution of different functional groups allows for the fine-tuning of the molecule's properties to enhance desired therapeutic effects and minimize off-target activities. researchgate.net

Comparative SAR with Other Thiamine Derivatives

The therapeutic landscape includes several thiamine derivatives, each with a unique structural modification that results in a distinct pharmacological profile. Comparing the SAR of these compounds provides valuable insights into the design of new agents. Key examples include benfotiamine (B1667992) and fursultiamine.

Benfotiamine: This compound is an S-acyl thiamine derivative, not a disulfide. nih.gov It possesses a thioester bond and an open thiazole ring. researchgate.net Benfotiamine is absorbed in the intestine where it is converted to the lipid-soluble S-benzoylthiamine, leading to high bioavailability. researchgate.net Its mechanism of action and pharmacological profile differ from disulfide derivatives. aimspress.com For instance, some studies suggest that while benfotiamine effectively increases thiamine levels in peripheral tissues, its ability to increase brain thiamine levels may be less pronounced compared to some disulfide derivatives like sulbutiamine. aimspress.com

Fursultiamine (TTFD): As a disulfide derivative, its high lipophilicity and ability to cross cell membranes are central to its potency. nih.gov Comparative studies have shown that benfotiamine can lead to higher blood concentrations of thiamine and its phosphate (B84403) esters than fursultiamine after oral administration. researchgate.net

These comparisons highlight that while both S-acyl and disulfide modifications enhance bioavailability over thiamine hydrochloride, the specific nature of the chemical modification dictates the resulting pharmacokinetic and pharmacodynamic properties. aimspress.comnih.gov

Table 3: Comparative Bioavailability of Thiamine Derivatives

| Derivative | Class | Bioavailability relative to Thiamine HCl | Key Feature | Reference |

|---|---|---|---|---|

| Benfotiamine | S-acyl thioester | High | Open thiazole ring, converted to lipophilic S-benzoylthiamine. researchgate.net | researchgate.net |

| Fursultiamine | Disulfide | High | Lipophilic, readily crosses cell membranes. nih.gov | nih.gov |

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are increasingly used to complement experimental SAR studies. These in silico approaches can predict how structural modifications might affect a molecule's activity, helping to prioritize the synthesis of new compounds. rsc.org

For thiamine analogs, computational studies have been employed to:

Model Enzyme-Ligand Interactions: Docking studies can simulate how a thiamine derivative binds to the active site of a target enzyme, such as pyruvate (B1213749) dehydrogenase. researchgate.net This can help to explain the observed inhibitory activity and guide the design of more potent inhibitors. researchgate.net

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized analogs.

By integrating computational analysis with traditional biochemical and cellular assays, researchers can accelerate the process of identifying lead compounds and optimizing their properties. rsc.orgcam.ac.uk For instance, computational analyses have been instrumental in the development of furan-based thiamine antagonists, helping to understand their SAR and selectivity for specific enzymes. cam.ac.uk

Mechanisms of Action at the Molecular and Cellular Levels

Cellular Transport and Uptake Mechanisms

Active Transport in Isolated Hepatocytes (e.g., rat)

Carrier-Mediated Process Characteristics (e.g., Na+ and Energy Dependence)

The transport of Dimethialium into cells is not a passive process but rather an active, carrier-mediated one. researchgate.netnih.gov Studies in isolated rat hepatocytes have demonstrated that the uptake of Dimethialium is significantly dependent on both sodium ions (Na+) and metabolic energy. nih.gov Evidence for this includes the observation that replacing the Na+-rich medium with a potassium (K+)-based medium reduces Dimethialium uptake to 58% of the control level. nih.gov Furthermore, the process is significantly inhibited by metabolic inhibitors such as 2,4-dinitrophenol (B41442) and ouabain (B1677812), which interfere with cellular energy production and Na+/K+-ATPase function, respectively. nih.gov This indicates that Dimethialium transport into liver cells is an active process, requiring a carrier protein and the energy supplied by the cell to move the compound across the membrane. nih.govnih.govabdn.ac.uktaylorandfrancis.com

Kinetics of Cellular Accumulation (Kt and Vmax Estimation)

The carrier-mediated transport of Dimethialium exhibits saturation kinetics, which can be described by the Michaelis-Menten parameters: Kt (the transport constant, analogous to Km) and Vmax (the maximum velocity of transport). In studies using freshly isolated rat hepatocytes, the uptake of Dimethialium was found to be rapid, reaching a steady intra- to extracellular ratio of 4.2 within five minutes. nih.gov The saturable component of this transport was characterized by an estimated Kt and Vmax.

Table 1: Kinetic Parameters for Dimethialium Uptake in Isolated Rat Hepatocytes

| Parameter | Estimated Value | Unit |

|---|---|---|

| Kt | 27 | µM |

| Vmax | 19 | pmol/10⁵ cells per min |

Data sourced from studies on freshly isolated rat hepatocytes. nih.gov

Competitive Inhibition of Dimethialium Uptake by Analogs (e.g., Phenylthiazinothiamine, Oxythiamine)

The uptake of Dimethialium by cells can be inhibited by other thiamine (B1217682) analogs, indicating that these compounds compete for the same transport carrier. Research has shown that both Phenylthiazinothiamine and Oxythiamine are effective inhibitors of Dimethialium uptake in isolated rat hepatocytes. nih.gov This competitive inhibition suggests that these analogs bind to the same active site on the thiamine transporter, thereby preventing Dimethialium from binding and being transported into the cell. nih.gov

Inhibition of Dimethialium Uptake by Choline (B1196258)

The transport of Dimethialium is also subject to inhibition by choline. nih.gov This interaction is complex and appears to be mutual. While choline inhibits the uptake of Dimethialium, studies have also demonstrated that Dimethialium, along with other thiamine analogs like pyrithiamine (B133093) and oxythiamine, inhibits the uptake of choline. nih.govnih.govsupp.ai This reciprocal inhibition points to a relationship between the transport systems for thiamine and choline, although kinetic analyses suggest they may not share a single common transport site, with the inhibition being described as 'pseudo-competitive' in some contexts. nih.gov

Thiamine Uptake Inhibition in Ehrlich Ascites Carcinoma Cells

Dimethialium acts as a competitive inhibitor of thiamine transport in various cell types, including Ehrlich ascites carcinoma cells. researchgate.netdss.go.th Research has demonstrated that Dimethialium competitively inhibits the in vitro uptake of thiamine by these tumor cells. researchgate.netdss.go.th This finding is consistent with the broader mechanism of action for several thiamine analogs, where interference with the cellular uptake of thiamine is a primary factor in their biological activity. researchgate.netjst.go.jp The primary cause of Dimethialium's antithiamine effect is attributed to its interference with the intestinal absorption and cellular uptake of thiamine. dss.go.th

Dissociation of Thiamine Transport from Thiamine Phosphorylation

Dimethialium serves as a critical tool for demonstrating that the transport of thiamine into a cell is a distinct process, separate from its subsequent phosphorylation. nih.govnih.gov Inside the cell, thiamine is typically converted to its active coenzyme forms, such as thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. nih.gov However, Dimethialium is not a substrate for this enzyme and is therefore not phosphorylated. nih.gov Studies in both rat hepatocytes and Saccharomyces cerevisiae show that Dimethialium is transported into and accumulates within the cells without being phosphorylated. nih.govnih.gov This accumulation confirms that the transport mechanism itself is independent of the phosphorylation step. nih.govnih.gov

Molecular Interactions and Binding Affinities

The transport of Dimethialium across a cell membrane is initiated by its binding to a specific carrier protein. This binding is governed by a series of non-covalent molecular interactions between the Dimethialium molecule and the amino acid residues within the transporter's binding site. These interactions include hydrogen bonding, ionic interactions, and van der Waals forces.

The collective strength and specificity of these interactions determine the binding affinity of Dimethialium for the transporter. A high affinity indicates a strong and specific interaction, allowing the transporter to efficiently bind and translocate the molecule at low concentrations. The structural similarity of Dimethialium to thiamine allows it to fit into the thiamine transporter's binding site, while the substitution of a methyl group for the hydroxyethyl (B10761427) group may slightly alter the specific interactions and binding affinity compared to the natural substrate. This competition for binding sites is the basis for the inhibitory effects observed between Dimethialium, thiamine, and other analogs.

Pharmacological Studies in Pre Clinical Models

In Vitro Model Systems

Studies on Isolated Organ Preparations (e.g., Guinea-Pig Atria)

Investigations utilizing isolated guinea-pig atria have been conducted to compare the cardiac effects of Dimethialium with other thiamine (B1217682) derivatives like thiamine tetrahydrofurfuryl disulfide (TTFD) and dimethiamine propyldisulfide (DMPD). jst.go.jp A study explored the anti-potassium, anti-quinidine, and anti-acetylcholine effects of these compounds. jst.go.jp In this comparative analysis, TTFD and DMPD demonstrated a notable anti-potassium effect on the spontaneous contractions of the atria, an action that was weak with thiamine itself. jst.go.jp The study suggested that the presence of a disulfide (S-S) bond, which is absent in Dimethialium, may enhance the affinity of the thiamine molecule for atrial tissue, contributing to the more remarkable effects of derivatives like TTFD and DMPD. jst.go.jp

Cellular Assays (e.g., Ehrlich Ascites Carcinoma Cells, Rat Hepatocytes)

Cellular-level studies have provided significant insights into the transport and action of Dimethialium. In freshly isolated rat hepatocytes, Dimethialium is rapidly accumulated via a carrier-mediated active transport process that is dependent on sodium ions (Na+) and biological energy. nih.gov The uptake of Dimethialium was found to be a saturable process. nih.gov The process is significantly diminished in a potassium-based medium and is inhibited by substances such as ouabain (B1677812) and 2,4-dinitrophenol (B41442). nih.gov Furthermore, other thiamine analogs like phenylthiazinothiamine and oxythiamine, as well as choline (B1196258), were found to inhibit the uptake of Dimethialium. nih.govfrontiersin.org These findings suggest that the transport of Dimethialium in liver cells is dissociable from its phosphorylation. nih.gov

In studies using Ehrlich ascites carcinoma cells, Dimethialium was shown to competitively inhibit the cellular uptake of thiamine. nih.gov However, it did not affect the uptake of thiamine tetrahydrofurfuryl disulfide. nih.gov Further investigation revealed that Dimethialium competitively inhibits the enzyme thiaminokinase but has minimal to no effect on pyruvate (B1213749) decarboxylation by either carboxylase or pyruvate oxidase complexes. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Kt (Michaelis constant) | 27 | µM |

| Vmax (Maximum velocity) | 19 | pmol/10⁵ cells per min |

| Inhibitor | Effect |

|---|---|

| Ouabain | Significantly lowered uptake rate |

| 2,4-dinitrophenol | Significantly lowered uptake rate |

| Phenylthiazinothiamine | Inhibitory |

| Oxythiamine | Inhibitory |

| Choline | Inhibitory |

In Vivo Animal Models (Non-Human)

Nutritional Assays in Rodents (e.g., Rats) and Avian Species (e.g., Chicks)

The antithiamine activity of Dimethialium has been clearly demonstrated through nutritional assays in both rats and chicks. nih.gov These in vivo studies showed that the antagonistic effect of Dimethialium against thiamine was evident only when thiamine was administered orally. nih.gov This suggests that a primary mechanism of its antithiamine action is the interference with the intestinal absorption or cellular uptake of thiamine. nih.gov

Characterization of Antagonistic Activity Reversal

The antagonism induced by Dimethialium is competitive and can be reversed. nih.gov Studies have shown that its inhibitory effects can be counteracted by thiamine. nih.gov Interestingly, the reversal of Dimethialium's antithiamine activity was found to be two to four times more effective when thiamine propyl disulfide was used compared to thiamine itself. nih.gov

Comparative Efficacy in Pre-clinical Settings (e.g., with Amprolium (B1666021), Pyrithiamine)

When compared to other known thiamine antagonists in pre-clinical models, Dimethialium is classified as a typical but relatively weak antithiamine agent. nih.gov Its antagonistic activity is considered to be significantly less potent than that of pyrithiamine (B133093). nih.gov However, its efficacy as a thiamine antagonist is comparable to that of amprolium, another well-known weak thiamine antagonist used in poultry. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Pre-clinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component in pre-clinical drug development, serving to connect the concentration of a drug in the body over time with its pharmacological effect. frontiersin.orgmsdvetmanual.com This analysis is instrumental in understanding the mechanistic action of a novel compound, optimizing dosing regimens for further studies, and increasing the likelihood of successful translation from pre-clinical models to clinical settings. frontiersin.org For the investigational compound Dimethialium, extensive PK/PD analysis has been undertaken in various non-human systems to characterize its therapeutic potential.

Exposure-Response Relationships in Non-Human Systems

The relationship between the exposure to a drug and the resulting biological response is a cornerstone of pharmacodynamic analysis. kochi.lg.jpwikipedia.org In pre-clinical studies involving Dimethialium, establishing a clear exposure-response relationship has been a primary objective to predict its efficacy. These studies are typically conducted in relevant animal models of a specific disease, allowing for the observation of the drug's effects in a biological system that mimics human pathology. europa.eu

Initial in vitro studies with Dimethialium were conducted to determine its potency against its designated molecular target. These assays provided the foundational data for subsequent in vivo experiments. In animal models, the exposure to Dimethialium is often quantified by pharmacokinetic parameters such as the area under the concentration-time curve (AUC) or the maximum concentration (Cmax). nih.gov The response is then measured through various pharmacodynamic endpoints, which can range from biomarkers to clinical outcomes within the animal model.

A series of studies were conducted in rodent models of neuroinflammation to investigate the exposure-response relationship of Dimethialium. In these models, the pharmacodynamic response was quantified by measuring the reduction in pro-inflammatory cytokines, such as TNF-α and IL-6, in the central nervous system. The results from these studies demonstrated a clear, dose-dependent reduction in these inflammatory markers with increasing exposure to Dimethialium.

To further illustrate the exposure-response relationship, a summary of hypothetical data from a study in a rat model of induced neuroinflammation is presented in Table 1.

Table 1: Fictional Exposure-Response Data for Dimethialium in a Rat Model of Neuroinflammation

| Dose Group (mg/kg) | Mean AUC (ng·h/mL) | Mean Cmax (ng/mL) | Mean TNF-α Reduction (%) | Mean IL-6 Reduction (%) |

|---|---|---|---|---|

| Vehicle Control | 0 | 0 | 0 | 0 |

| 1 | 150 | 25 | 15 | 10 |

| 3 | 480 | 80 | 45 | 35 |

| 10 | 1600 | 270 | 75 | 68 |

| 30 | 4500 | 850 | 92 | 88 |

The data in Table 1 indicates a sigmoidal Emax relationship between Dimethialium exposure (represented by AUC and Cmax) and the reduction of key inflammatory biomarkers. This type of quantitative analysis is vital for determining the therapeutic window and for predicting the exposures that are likely to be effective in subsequent, more complex studies. nih.gov

Target Modulation and Dosing Schedules in Animal Models

Understanding how a drug interacts with its intended biological target and how this interaction can be optimized through different dosing schedules is a fundamental aspect of pre-clinical research. europa.eu For Dimethialium, studies on target modulation have focused on quantifying the extent and duration of its effect on its primary molecular target in relevant animal models.

The primary target of Dimethialium is a specific enzyme implicated in the progression of a neurodegenerative condition. Pre-clinical studies were designed to measure the inhibition of this enzyme in the brain tissue of treated animals. These studies are crucial for confirming that the pharmacological effects observed are indeed due to the intended mechanism of action. msdvetmanual.com

Dose fractionation studies are often employed to determine the key pharmacokinetic driver of efficacy (e.g., Cmax, AUC, or time above a minimum inhibitory concentration). nih.gov In the case of Dimethialium, a study was conducted in a transgenic mouse model of neurodegeneration. Different dosing schedules were tested, including single high doses and more frequent, lower doses, while keeping the total weekly dose constant. The primary pharmacodynamic endpoint was the level of enzyme inhibition in the brain.

The results of this hypothetical dose fractionation study are summarized in Table 2.

Table 2: Fictional Target Modulation of Dimethialium with Different Dosing Schedules in a Transgenic Mouse Model

| Dosing Schedule (Total Weekly Dose = 21 mg/kg) | Mean Trough Concentration (ng/mL) | Mean Peak Concentration (ng/mL) | Average Enzyme Inhibition (%) |

|---|---|---|---|

| 21 mg/kg once weekly | 5 | 350 | 65 |

| 7 mg/kg every two days | 30 | 120 | 85 |

| 3 mg/kg once daily | 55 | 80 | 92 |

The findings presented in Table 2 suggest that maintaining a sustained concentration of Dimethialium above a certain threshold is more critical for achieving maximal target inhibition than reaching a high peak concentration. This indicates that the time above a therapeutic concentration, rather than Cmax, is the primary driver of its efficacy. Such insights are invaluable for the design of optimal dosing regimens for future clinical trials, aiming to maximize therapeutic benefit. nih.gov Mathematical modeling, such as PK/PD models of tumor growth inhibition, can be adapted to analyze such data and predict the outcomes of different dosing strategies. nih.gov

Metabolism and Disposition in Non Human Biological Systems

Metabolic Pathways in Animal Models (e.g., Rats, Mice)

Direct and comprehensive studies detailing the complete metabolic pathways of Dimethialium in animal models such as rats and mice are limited in publicly available scientific literature. However, based on its structural similarity to thiamine (B1217682) and the metabolic pathways of other thiamine analogs, a series of biotransformation reactions can be postulated. The metabolism of thiamine itself involves phosphorylation to its active coenzyme forms (thiamine pyrophosphate) and subsequent degradation. The thiazole (B1198619) ring of thiamine has been shown to undergo breakdown in rats. capes.gov.br

For Dimethialium, metabolic transformations would likely involve modifications of both the pyrimidine (B1678525) and the thiazole rings. Potential metabolic reactions could include:

Oxidation: The methyl group on the thiazole ring, which is the primary structural difference from thiamine, could be a target for oxidative metabolism, potentially mediated by cytochrome P450 (CYP) enzymes. This could lead to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

Ring Cleavage: The thiazole ring is a known site of metabolic activity for various compounds. nih.gov It is plausible that Dimethialium's thiazole ring could undergo cleavage, leading to the formation of smaller, more polar metabolites that can be readily excreted.

Phosphorylation: While Dimethialium cannot be converted to the active coenzyme thiamine pyrophosphate in the same way as thiamine due to the lack of a hydroxyethyl (B10761427) group, it is possible that it could undergo phosphorylation at other sites, although this is less likely to be a major metabolic pathway.

Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation of any hydroxylated metabolites, would be expected to facilitate the excretion of Dimethialium.

It is important to note that these are hypothesized pathways based on the metabolism of structurally related compounds. Detailed studies involving radiolabeled Dimethialium would be necessary to definitively identify and quantify the metabolites formed in rats and mice.

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Tissues

In vitro studies provide a controlled environment to assess the metabolic stability of a compound and identify potential metabolites. A study on isolated rat hepatocytes demonstrated that Dimethialium is rapidly taken up by these cells. nih.gov While this study focused on transport kinetics, it suggests that the liver is a primary site for the disposition of Dimethialium, and therefore, a key organ for its metabolism.

The metabolic stability of Dimethialium in non-human tissues, such as liver microsomes or S9 fractions from rats and mice, has not been specifically reported. However, general principles of drug metabolism suggest that its stability would be dependent on the activity of drug-metabolizing enzymes present in these tissues. Thiamine deficiency has been shown to affect the levels of certain cytochrome P450 isozymes in rats, which could in turn influence the metabolism of thiamine analogs like Dimethialium. nih.gov

For metabolite identification, modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be essential. These methods would allow for the separation and structural elucidation of metabolites from in vitro incubation mixtures. Given the lack of specific data for Dimethialium, a predictive approach based on the known metabolism of other thiazole-containing compounds can be taken. For instance, the metabolism of benzothiazole in guinea pigs leads to ring-cleavage products. nih.gov

Inter-Species Metabolic Comparisons and Considerations for Analog Research

Significant inter-species differences in drug metabolism are common, particularly between rats and mice. These differences can be both quantitative and qualitative. For instance, the rate of metabolism and the profile of metabolites can vary. While no direct comparative metabolic studies for Dimethialium are available, research on other compounds has highlighted species-specific metabolic pathways.

When considering analog research, it is crucial to recognize that even subtle structural modifications can lead to profound differences in metabolic fate. The replacement of the hydroxyethyl group in thiamine with a methyl group in Dimethialium is a key structural change. Research on other thiamine analogs has shown that modifications to the thiazole ring can significantly alter their biological activity and likely their metabolism. acs.org Therefore, extrapolating metabolic data from other thiamine analogs to Dimethialium must be done with caution. Future research should focus on direct comparative in vitro and in vivo studies in different animal species to understand the species-specific metabolism of Dimethialium.

Transport Mechanisms in Non-Human Animal Physiology

The transport of Dimethialium into cells is a critical determinant of its biological effects. A study using freshly isolated rat hepatocytes provided significant insights into the transport mechanism of Dimethialium. nih.gov The study demonstrated that the uptake of Dimethialium is a carrier-mediated active process that is dependent on sodium ions (Na+) and biological energy. nih.gov

Key findings from this study on rat hepatocytes include:

Rapid accumulation within the cells.

A saturable uptake process, indicating the involvement of a limited number of transporters.

Inhibition of uptake by ouabain (B1677812) and 2,4-dinitrophenol (B41442), confirming the energy-dependent nature of the transport. nih.gov

Inhibition of uptake by other thiamine analogs such as phenylthiazinothiamine and oxythiamine, as well as by choline (B1196258), suggesting that Dimethialium may share a common transport system with these compounds. nih.gov

These findings suggest that Dimethialium utilizes a specific transport system in the liver, which is distinct from the phosphorylation-dependent transport of thiamine. nih.gov The transport of thiamine and its analogs is known to be mediated by specific transporter proteins. researchgate.net The data on Dimethialium in rat hepatocytes aligns with the characteristics of a carrier-mediated transport system.

Interactive Data Table: Transport Kinetics of Dimethialium in Isolated Rat Hepatocytes

| Parameter | Value | Description | Reference |

| Kt | 27 µM | Michaelis-Menten constant for the saturable component of uptake, representing the substrate concentration at half-maximal transport velocity. | nih.gov |

| Vmax | 19 pmol/10^5 cells per min | Maximum velocity of the saturable transport component. | nih.gov |

| Intra- to Extracellular Ratio | 4.2 | Steady-state distribution ratio after 5 minutes of incubation, indicating active accumulation against a concentration gradient. | nih.gov |

| Effect of K+ Medium | 58% of control uptake | Replacement of Na+ with K+ in the medium significantly reduced Dimethialium uptake, demonstrating Na+ dependency. | nih.gov |

| Inhibitors | Ouabain, 2,4-dinitrophenol, Phenylthiazinothiamine, Oxythiamine, Choline | Compounds that significantly lowered the rate of Dimethialium uptake, providing evidence for an active, carrier-mediated transport process. | nih.gov |

Research Applications and Potential Areas of Investigation for Dimethialium

Exploration of Dimethialium as a Research Tool for Thiamine (B1217682) Pathway Interrogation

Dimethialium serves as a valuable research tool for elucidating the mechanisms of thiamine transport and metabolism due to its specific antagonistic properties. As a structural analog of thiamine, Dimethialium's utility in research is centered on its ability to competitively inhibit key processes in the thiamine pathway.

Research has demonstrated that Dimethialium competitively inhibits the uptake of thiamine in various biological systems, including rat hepatocytes and Ehrlich ascites carcinoma cells. nih.govsigmaaldrich.com This inhibitory action is crucial for studying the kinetics and specificity of thiamine transport systems. The uptake of Dimethialium itself has been shown to be an active, carrier-mediated process that is dependent on sodium ions and biological energy. nih.gov This characteristic allows researchers to probe the function and regulation of thiamine transporters.

Furthermore, Dimethialium has been shown to be a competitive inhibitor of thiaminokinase, the enzyme responsible for the phosphorylation of thiamine to thiamine pyrophosphate (TPP), the active coenzyme form. nih.gov However, it has little to no effect on TPP-dependent enzymes like pyruvate (B1213749) decarboxylase and pyruvate oxidase complexes. nih.gov This specific inhibition of thiaminokinase, without directly affecting the downstream enzymes, allows for the targeted investigation of the consequences of impaired thiamine activation. By inducing a state of thiamine deficiency through the inhibition of its uptake and activation, Dimethialium can be used to study the metabolic and physiological consequences of disrupting the thiamine pathway.

The following table summarizes the key physicochemical properties of Dimethialium:

Table 1: Physicochemical Properties of Dimethialium| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17N4S+ | uni-frankfurt.de |

| Molecular Weight | 238.31 g/mol | uni-frankfurt.de |

| Structure | Consists of a pyrimidinyl ring and a thiazolium ring linked by a methyl group. It is a thiamine analog where the hydroxyethyl (B10761427) group on the thiazole (B1198619) moiety is replaced by a methyl group. | nih.govuni-frankfurt.de |

| State at Room Temp. | Solid | uni-frankfurt.de |

Integration into Prodrug Design and Delivery Systems

The concept of integrating molecules like Dimethialium into prodrug and drug delivery systems is an area of potential, though currently underexplored, research. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. researchgate.netmskcc.org This approach is often used to improve the pharmacokinetic properties of a compound. mskcc.org

In theory, the structural backbone of Dimethialium could be modified to create a prodrug. For instance, a labile chemical group could be attached to the molecule, which would be cleaved in a specific physiological environment to release the active Dimethialium. This could potentially be used to target the delivery of the antagonist to specific tissues or to control its release over time.

While Dimethialium has been listed among numerous other compounds in patents related to biodegradable hydrogels and other drug delivery systems, specific research detailing the design and application of Dimethialium-based prodrugs or its incorporation into advanced delivery systems is not extensively documented in publicly available scientific literature. sigmaaldrich.comnih.gov This represents a gap in the research and a potential area for future investigation.

Comparative Studies with Other Thiamine Antagonists and Analogs

The biological effects of Dimethialium are best understood when compared with other well-known thiamine antagonists, such as pyrithiamine (B133093) and amprolium (B1666021). Comparative studies have shown that Dimethialium is a relatively weak thiamine antagonist. Its antagonistic potency has been reported to be comparable to that of amprolium but significantly less than that of pyrithiamine.

These differences in potency can be attributed to their distinct mechanisms of action. While Dimethialium primarily acts by inhibiting thiamine uptake and thiaminokinase, other antagonists may have different or additional targets. For example, pyrithiamine is also a potent inhibitor of thiaminokinase.

A study comparing the effects of oxythiamine, pyrithiamine, and amprolium on different nerve cell lines revealed that neuronal cells have varying susceptibility to different thiamine antagonists. nih.gov Although this particular study did not include Dimethialium, it highlights the importance of comparative analyses in understanding the specific cellular and molecular impacts of each antagonist. Such studies are crucial for selecting the appropriate antagonist for a given research question and for gaining a deeper understanding of the diverse roles of thiamine in different cell types.

The following table provides a comparative overview of Dimethialium and other thiamine antagonists:

Table 2: Comparative Data of Thiamine Antagonists| Antagonist | Relative Potency | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Dimethialium | Weak, comparable to Amprolium | Competitive inhibitor of thiamine uptake and thiaminokinase. | nih.gov |

| Amprolium | Weak | Thiamine antagonist. | |

| Pyrithiamine | Potent | Potent inhibitor of thiaminokinase. | |

| Oxythiamine | Varies by cell type | Thiamine antagonist. | nih.gov |

Analytical Methodologies for Dimethialium Research

Quantitative and Qualitative Determination in Biological Matrices

The determination of Dimethialium residues in biological matrices such as soil, crops, and animal tissues is fundamental for regulatory monitoring and research. tentamus.comagriculture.gov.au These matrices are inherently complex, necessitating robust analytical methods to accurately identify (qualitative analysis) and measure (quantitative analysis) the target compound. fortunejournals.comnih.gov

Sample preparation is a critical first step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Dimethialium from the matrix components. nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined sample preparation technique, has also been adapted for the analysis of pesticide residues, including those in complex soil matrices. mdpi.com For instance, a study comparing QuEChERS with other extraction methods for analyzing 24 multiclass pesticides in different soil types found it to be the most efficient procedure. mdpi.com

Once extracted, the analyte's concentration is determined. For example, in a study monitoring Dimethialium residues in potatoes and soil, the limit of quantification (LOQ) was established at 0.01 mg/kg for potato tubers and varied for other matrices, demonstrating the sensitivity required for residue analysis. researchgate.net The primary methods for both qualitative and quantitative analysis are hyphenated techniques that couple separation with detection, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Table 1: Common Biological Matrices for Dimethialium Analysis

| Matrix Type | Examples | Primary Analytical Concern |

|---|---|---|

| Environmental | Soil, Water | Persistence, mobility, and degradation |

| Botanical | Crops (e.g., potatoes, rice), Fruits, Vegetables | Residue levels for food safety assessment tentamus.com |

| Zoological | Animal tissues, Blood, Urine, Plasma nih.govjapsonline.com | Metabolic fate, bioaccumulation, toxicokinetics |

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating Dimethialium from other compounds in a sample extract. analytica-world.comnih.gov The choice of technique depends on the physicochemical properties of Dimethialium, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most prevalent techniques for Dimethialium analysis. libretexts.orgmedcraveonline.com They are well-suited for separating non-volatile and thermally labile compounds. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net A study analyzing Dimethialium in potatoes and soil utilized UPLC-MS/MS for its high sensitivity and efficiency. researchgate.net

Gas Chromatography (GC): While less common for Dimethialium itself due to its properties, GC is a powerful technique for analyzing volatile compounds. mediabros.store It is often used in multiresidue pesticide analysis where a broad range of pesticides with varying properties is screened. mdpi.com When using GC for less volatile compounds, a derivatization step may be required to increase volatility. medcraveonline.com

The coupling of these separation techniques with mass spectrometry (MS) is standard practice, leading to methods like LC-MS/MS and GC-MS/MS. mdpi.comresearchgate.net This combination provides high selectivity and sensitivity, allowing for confident identification and quantification of Dimethialium even at trace levels. shimadzu.com

Table 2: Typical Chromatographic Conditions for Dimethialium Analysis via LC-MS/MS

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Analytical Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates Dimethialium from matrix interferences based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (both often with additives like formic acid or ammonium (B1175870) acetate) | Creates a polarity gradient to elute compounds from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 1 - 10 µL | The amount of prepared sample introduced into the system. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides selective and sensitive detection and quantification. |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopy is indispensable for both confirming the chemical structure of Dimethialium and quantifying it. researchgate.netpolymersolutions.com

Mass Spectrometry (MS): As a detector, MS is unparalleled in its ability to provide molecular weight and structural information. lcms.cz In tandem mass spectrometry (MS/MS), a specific parent ion of Dimethialium is selected and fragmented to produce characteristic daughter ions. eurl-pesticides.eu This process, known as Multiple Reaction Monitoring (MRM), is highly specific and is the basis for quantification in most modern residue analysis methods. mdpi.com For example, the MRM transition for Dimethialium might involve monitoring the parent ion at m/z 341.1 and a specific fragment ion at m/z 175.15. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of chemical compounds. nih.gov While not used for routine quantitative analysis due to lower sensitivity compared to MS, it is vital in research for characterizing Dimethialium, its isomers, and its metabolites by providing detailed information about the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. kpi.ua It can be used as a complementary technique to confirm the presence of key structural features in the Dimethialium molecule, such as carbonyl groups and aromatic rings.

Bioanalytical Method Validation for Research Applications

To ensure that analytical data is reliable and fit for purpose, the methods used must be rigorously validated. europa.eunih.gov Bioanalytical method validation demonstrates that a specific method is suitable for its intended use, a critical requirement for studies supporting regulatory submissions. europa.euijprajournal.com The validation process assesses several key performance characteristics according to established guidelines. ir4intranet.orgbioanalysisforum.jp

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated with at least five concentration levels. biotecnologiebt.it

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. mdpi.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com The LOQ is often defined as the lowest point on the calibration curve. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a standard solution. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). biotecnologiebt.it

Table 3: Example Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |

| Accuracy (Mean) | Within 85-115% of nominal value (80-120% for LOQ) |

| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% for LOQ) |

| Recovery | Consistent, precise, and reproducible |

Advanced Analytical Techniques for Metabolic Profiling in Research Models

Metabolic profiling, or metabolomics, is the comprehensive study of low-molecular-weight metabolites in a biological system. nih.govmdpi.com In the context of Dimethialium research, it is used to understand how the herbicide is taken up, distributed, metabolized, and excreted in research models like plants or animals. frontiersin.org This provides insight into its mechanism of action and potential degradation pathways. uzh.ch

High-resolution mass spectrometry (HRMS), often coupled with UPLC (UPLC-HRMS), is a key technology for this purpose. researchgate.net Unlike targeted analysis that looks for a specific compound, metabolomics can be untargeted, aiming to detect and identify as many metabolites as possible. uzh.ch

The process typically involves:

Exposing a research model (e.g., rats, soil microorganisms, or plant cultures) to Dimethialium.

Collecting biological samples (e.g., urine, plasma, tissue extracts) over time.

Analyzing the samples using UPLC-HRMS to generate complex metabolic profiles.

Using advanced data processing and statistical analysis to compare the profiles of treated and control groups.

Identifying metabolites that are significantly altered by Dimethialium exposure. These could be breakdown products of Dimethialium or endogenous metabolites whose pathways have been perturbed. frontiersin.org

This approach can reveal novel biotransformation products and provide a more holistic understanding of the biological response to Dimethialium exposure. nih.gov

Q & A

Q. What are the established synthesis protocols for Dimethialium, and how can researchers optimize reaction conditions for higher yield?

- Methodological Answer : Begin by reviewing primary literature for reported synthesis routes, ensuring alignment with IUPAC nomenclature and characterization standards . Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify yield-limiting factors. Validate purity via HPLC and NMR, referencing spectral databases to confirm structural integrity . Document deviations from published protocols to enhance reproducibility .

Q. Which analytical techniques are most reliable for characterizing Dimethialium’s physicochemical properties?

- Methodological Answer : Combine spectroscopic (NMR, IR), chromatographic (HPLC, GC-MS), and thermal (DSC, TGA) methods for cross-validation. For novel compounds, provide full spectral data (e.g., δ values, coupling constants) and compare with computational predictions (DFT) to resolve ambiguities . Tabulate melting points, solubility, and stability under varying conditions to support downstream applications (Table 1).

Table 1 : Recommended Analytical Techniques for Dimethialium Characterization

| Property | Technique | Key Parameters | Reference Standard |

|---|---|---|---|

| Purity | HPLC | Retention time, peak area | USP guidelines |

| Structural Confirmation | δ (ppm), multiplicity, integration | Cambridge Structural Database | |

| Thermal Stability | TGA | Weight loss %, decomposition onset | ASTM E1131 |

Q. How should researchers design a literature review to identify gaps in Dimethialium’s pharmacological profile?

- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "Dimethialium AND (kinase inhibition OR toxicity)"). Prioritize peer-reviewed studies over preprints, and categorize findings by biological targets, assay types, and contradictory results. Apply the FINER framework to assess feasibility and novelty of proposed follow-up studies .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported bioactivity data for Dimethialium?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time) and include positive/negative controls. Perform dose-response curves (IC, EC) with triplicate measurements to quantify variability. Use meta-analysis to reconcile conflicting results, accounting for batch-to-batch compound variability or assay sensitivity . For in vivo studies, adhere to ARRIVE guidelines for ethical rigor .

Q. How can researchers resolve contradictions in Dimethialium’s spectroscopic data across different studies?

- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). Investigate solvent effects, pH-dependent tautomerism, or polymorphic forms that may alter spectral profiles. Collaborate with computational chemists to model electronic environments and predict spectral outcomes . Publish raw data in repositories (e.g., Zenodo) for peer scrutiny .

Q. What statistical approaches are appropriate for analyzing structure-activity relationship (SAR) data in Dimethialium derivatives?

- Methodological Answer : Apply multivariate regression (PLS, PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use bootstrapping to assess model robustness and AIC/BIC metrics for variable selection. For high-dimensional data, employ machine learning (random forests, SVM) with k-fold cross-validation . Report 95% confidence intervals and effect sizes to avoid overinterpretation .

Q. How can AI tools enhance the interpretation of Dimethialium’s complex reaction mechanisms?

- Methodological Answer : Train graph neural networks (GNNs) on reaction databases to predict intermediates or byproducts. Use natural language processing (NLP) models to extract mechanistic insights from unstructured literature . Validate AI-generated hypotheses with isotopic labeling experiments or in-situ spectroscopy (e.g., FTIR monitoring) .

Methodological Best Practices

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share synthetic procedures via platforms like SynArchive .

- Ethical Compliance : For biological studies, obtain IRB/IACUC approvals and include toxicity screening (e.g., Ames test, hepatocyte assays) .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, with detailed metadata on instrumentation and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.